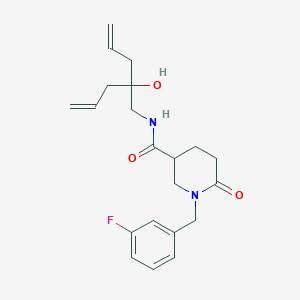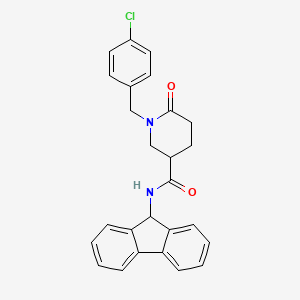![molecular formula C23H27N3O4 B3796448 N-(oxolan-2-ylmethyl)-2-[1-(pyridine-3-carbonyl)piperidin-4-yl]oxybenzamide](/img/structure/B3796448.png)
N-(oxolan-2-ylmethyl)-2-[1-(pyridine-3-carbonyl)piperidin-4-yl]oxybenzamide
Overview
Description
N-(oxolan-2-ylmethyl)-2-[1-(pyridine-3-carbonyl)piperidin-4-yl]oxybenzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, pharmaceuticals, and materials science due to their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxolan-2-ylmethyl)-2-[1-(pyridine-3-carbonyl)piperidin-4-yl]oxybenzamide typically involves multiple steps, including the formation of the oxolan-2-ylmethyl group, the pyridine-3-carbonyl group, and the piperidin-4-yl group. Common synthetic routes may include:
Formation of the oxolan-2-ylmethyl group: This can be achieved through the reaction of oxirane with a suitable nucleophile.
Formation of the pyridine-3-carbonyl group: This can be synthesized through the acylation of pyridine with an appropriate acyl chloride.
Formation of the piperidin-4-yl group: This can be synthesized through the hydrogenation of pyridine derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, catalytic hydrogenation, and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(oxolan-2-ylmethyl)-2-[1-(pyridine-3-carbonyl)piperidin-4-yl]oxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(oxolan-2-ylmethyl)-2-[1-(pyridine-3-carbonyl)piperidin-4-yl]oxybenzamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(oxolan-2-ylmethyl)-2-[1-(pyridine-3-carbonyl)piperidin-4-yl]oxybenzamide: can be compared with other benzamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which may confer unique biological activities or chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-[1-(pyridine-3-carbonyl)piperidin-4-yl]oxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c27-22(25-16-19-6-4-14-29-19)20-7-1-2-8-21(20)30-18-9-12-26(13-10-18)23(28)17-5-3-11-24-15-17/h1-3,5,7-8,11,15,18-19H,4,6,9-10,12-14,16H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIIZDDHZBQMRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2OC3CCN(CC3)C(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(cyclohexylmethyl)-2-[4-(4-morpholinyl)butanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3796387.png)
![4-[[3-[3-(6-Methoxypyridazin-3-yl)phenyl]pyrazol-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B3796390.png)
![(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B3796396.png)
![1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-N-[4-(2-furyl)phenyl]-3-piperidinecarboxamide](/img/structure/B3796403.png)
![5-[[(2,6-Dimethoxypyrimidin-4-yl)amino]methyl]-1-methylpyrrolidin-2-one](/img/structure/B3796410.png)
![3-[(3-ethoxypropanoyl)amino]-4-(3-methylpiperidin-1-yl)benzamide](/img/structure/B3796417.png)
![(3-cyclohexen-1-ylmethyl){[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B3796421.png)
![[5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[4-(cyclopropylmethyl)piperazin-1-yl]methanone](/img/structure/B3796425.png)

![4-[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]pyridine](/img/structure/B3796433.png)
![N-[1-(cyclohexylmethyl)piperidin-3-yl]pyridine-4-carboxamide](/img/structure/B3796438.png)

![{1-[3-(1H-indol-3-yl)propanoyl]piperidin-4-yl}(1-methyl-1H-imidazol-2-yl)methanol](/img/structure/B3796451.png)
![8-[2-chloro-5-(trifluoromethyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B3796463.png)
